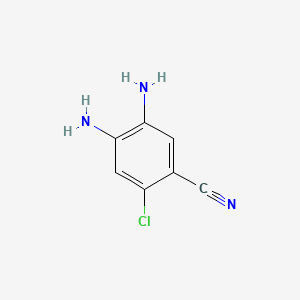

4,5-Diamino-2-chlorobenzonitrile

Description

Contextualizing Substituted Benzonitriles within Modern Organic Synthesis

Substituted benzonitriles are a class of organic compounds that have a benzene (B151609) ring attached to a nitrile group (-CN) and other functional groups. pubcompare.ai These compounds are highly valued in organic synthesis due to the reactivity of the nitrile group, which can be transformed into various other functional groups such as amines, amides, and carboxylic acids. numberanalytics.com This versatility makes them crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. atamankimya.com The presence of different substituents on the benzene ring can significantly influence the reactivity and properties of the benzonitrile (B105546), allowing for the fine-tuning of molecular characteristics for specific applications. pubcompare.ainumberanalytics.com

The Role of Diamino- and Chloro-Substituted Aromatic Nitriles in Synthetic Design

The presence of both diamino and chloro substituents on an aromatic nitrile framework, as seen in 4,5-Diamino-2-chlorobenzonitrile, offers a rich tapestry of synthetic possibilities. The amino groups can act as nucleophiles or be diazotized to introduce other functionalities. The chlorine atom, an electron-withdrawing group, can influence the reactivity of the aromatic ring and the nitrile group, and it can also serve as a leaving group in nucleophilic aromatic substitution reactions. This combination of reactive sites allows for the construction of complex heterocyclic systems and polyfunctional aromatic compounds, which are often key scaffolds in medicinal chemistry and materials science. For instance, similar structures are used in the synthesis of potent non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.gov

Current Research Frontiers and Prospective Applications of this compound

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest significant potential in several cutting-edge research areas. The diamino substitution pattern is a precursor for the formation of imidazole (B134444) rings, a common feature in many biologically active molecules. acs.org The combination of the nitrile and chloro groups makes it a valuable building block for creating complex heterocyclic structures, which are of interest in the development of new pharmaceuticals and functional materials. For example, related benzonitrile derivatives are used in the synthesis of kinase inhibitors and other therapeutic agents. The unique electronic properties conferred by the substituents may also make it a candidate for investigation in the field of organic electronics.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 497147-90-7 cymitquimica.com |

| Molecular Formula | C₇H₆ClN₃ sigmaaldrich.com |

| Molecular Weight | 167.60 g/mol cymitquimica.com |

| Appearance | Off-White to Brown Solid lgcstandards.com |

| Solubility | Slightly soluble in DMSO and Methanol lgcstandards.com |

| Purity | >95% lgcstandards.com |

This table is populated with data for this compound. The data is sourced from chemical suppliers and databases.

Methodological Approaches for Investigating Complex Chemical Entities

The investigation of a complex chemical entity like this compound involves a multi-pronged approach to fully elucidate its structure, properties, and potential applications.

Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for confirming the molecular structure and purity of the compound. bldpharm.comanalis.com.my

Crystallography: Single-crystal X-ray diffraction can provide precise information about the three-dimensional arrangement of atoms in the solid state, revealing details about bond lengths, bond angles, and intermolecular interactions. analis.com.my

Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT), are employed to calculate molecular properties like electronic structure, dipole moments, and reactivity indices. diphyx.comresearchgate.net These calculations can provide insights into the molecule's behavior and guide experimental design.

Reactivity Studies: Investigating the reactivity of the compound with various reagents helps to understand its chemical behavior and potential for use in synthesis. This can involve exploring reactions at the amino groups, the nitrile group, and the aromatic ring.

Virtual Screening and Molecular Modeling: For applications in drug discovery, computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the biological activity of derivatives of this compound against specific targets. mdpi.commdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-diamino-2-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSZKJXTQGXNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Diamino 2 Chlorobenzonitrile

Established Reaction Pathways for 4,5-Diamino-2-chlorobenzonitrile

Established methods for the synthesis of this compound often rely on multi-step sequences starting from readily available aromatic precursors. These pathways are characterized by classical organic reactions, including nitration, nucleophilic substitution, and reduction.

Multi-Step Conversions from Aromatic Precursors

A common and logical approach to the synthesis of this compound involves the sequential introduction and modification of functional groups on a chlorinated benzonitrile (B105546) scaffold. A representative, though not direct, synthesis of a related compound, 2-amino-5-chlorobenzonitrile, illustrates this stepwise approach. The synthesis begins with the chlorination of anthranilic acid, followed by conversion to the acid chloride, amination to the benzamide, and subsequent dehydration to the benzonitrile. A plausible pathway to this compound could commence with a suitably substituted dichloronitrobenzene or dinitrochlorobenzene derivative.

One such pathway could involve the nitration of a dichlorobenzonitrile, followed by sequential nucleophilic substitution of the chloro groups with ammonia (B1221849) or an appropriate nitrogen nucleophile, and subsequent reduction of the nitro groups to amines. The regioselectivity of these substitutions is a critical factor, governed by the electronic effects of the existing substituents on the aromatic ring. For instance, the nitro group in 2-chloro-4-fluoro-5-nitrobenzonitrile (B42566) enhances the electrophilicity of the ring, facilitating nucleophilic attack. The reduction of the nitro group to an amine is a well-established transformation, often accomplished using reagents like zinc powder in the presence of an acid. nih.gov

A key intermediate in a potential synthesis is a dinitro- or nitro-amino-chlorobenzonitrile. For example, the reduction of a dinitro compound to a diamino compound is a common strategy. The selective reduction of one nitro group in the presence of another can be challenging but is achievable under controlled conditions. Radiolytic reduction of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide has shown that electron addition initially occurs at the 4-nitro group. nih.gov This suggests that a precursor like 2-chloro-4,5-dinitrobenzonitrile could potentially be selectively reduced.

A general procedure for the reduction of a nitro group on a benzonitrile ring involves catalytic hydrogenation. For example, 3,4-diaminobenzonitrile (B14204) can be synthesized from 4-amino-3-nitrobenzonitrile (B23877) using palladium on carbon under a hydrogen atmosphere. google.com

| Starting Material | Key Transformation Steps | Relevant Analogs | Reference |

| 2,4-Dichloro-5-nitrobenzonitrile | Sequential amination and reduction | Synthesis of N-substituted-3,4-diamino benzonitriles | turkjps.org |

| 4-Amino-3-nitrobenzonitrile | Catalytic hydrogenation | Synthesis of 3,4-diaminobenzonitrile | google.com |

| 2-Chloro-5-nitrophenol | Reduction of nitro group, reductive dechlorination | Degradation pathway studies | nih.gov |

This table presents examples of transformations on related structures that are pertinent to the synthesis of this compound.

Ammoxidation-Based Synthesis in Related Systems

Ammoxidation offers a direct and industrially significant method for the synthesis of benzonitriles from the corresponding toluenes. This process involves the reaction of a methyl-substituted aromatic compound with ammonia and oxygen at elevated temperatures over a metal oxide catalyst. While a direct ammoxidation to form this compound is unlikely due to the reactivity of the amino groups under typical ammoxidation conditions, this method is crucial for the synthesis of key precursors, such as chlorobenzonitriles.

For instance, 2-chlorobenzonitrile (B47944) can be synthesized from 2-chlorotoluene (B165313) via ammoxidation using a V₂O₅/Al₂O₃ catalyst. This one-step selective synthesis proceeds in a fixed-bed reactor at atmospheric pressure. Similarly, a catalyst system comprising Ti, V, Sb, and B oxides on a silica (B1680970) gel carrier has been developed for the industrial synthesis of 2,3-dichlorobenzonitrile (B188945) via catalytic ammonia oxidation. google.com These methods provide efficient routes to chlorinated benzonitrile intermediates, which can then undergo further functionalization, such as nitration and amination, to ultimately yield this compound.

Advanced Synthetic Strategies Utilizing Benzonitrile Intermediates

More contemporary approaches to the synthesis of complex benzonitriles often employ advanced catalytic systems and novel reaction pathways to enhance efficiency and selectivity.

Nucleophilic Aromatic Substitution in Substituted Halobenzonitriles

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the introduction of amino groups onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups such as a nitrile (CN) and a nitro (NO₂) group. In the context of synthesizing this compound, a plausible route would involve the sequential substitution of halogen atoms on a di- or tri-substituted benzonitrile precursor.

For example, starting with a precursor like 2,4-dichloro-5-nitrobenzonitrile, the chlorine atoms can be displaced by amines. The regioselectivity of such substitutions is a key consideration. The reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with amines shows excellent selectivity for substitution at the C-4 position. researchgate.net A similar selectivity could be expected for analogous benzonitrile systems. The synthesis of N-substituted-3,4-diaminobenzonitriles has been achieved through the nucleophilic displacement of the chloro group in 4-chloro-3-nitrobenzonitrile (B1361363) with various amines. turkjps.org The resulting nitro-amino compound can then be reduced to the corresponding diamine.

The reaction of p-chlorobenzonitrile with the sodium salt of an aminoalcohol at elevated temperatures is another example of nucleophilic aromatic substitution leading to the formation of a C-O bond, demonstrating the versatility of this reaction with different nucleophiles. bldpharm.com

| Precursor | Nucleophile | Product Type | Reference |

| 4-Chloro-3-nitrobenzonitrile | Various amines | N-substituted-4-amino-3-nitrobenzonitriles | turkjps.org |

| 2,4-Dichloro-5-nitropyrimidine | Diethylamine, Triethylamine | Substituted aminopyrimidines | researchgate.net |

| p-Chlorobenzonitrile | Sodium salt of an aminoalcohol | 4-Alkoxybenzonitrile | bldpharm.com |

This table illustrates the application of nucleophilic aromatic substitution in the synthesis of precursors and analogs of this compound.

Reduction Coupling Processes for Diaminobiphenyl Derivatives

Reductive coupling reactions provide a powerful tool for the formation of C-C bonds and can be conceptually applied to the synthesis of biphenyl (B1667301) derivatives, which could serve as precursors to complex benzonitriles after subsequent transformations. While no direct examples for the synthesis of this compound via this method were found, the principles can be extrapolated from related systems.

For instance, the reductive coupling of 2,2'-dinitrobiphenyls using sodium hydrosulfide (B80085) (NaHS) has been shown to be an efficient method for preparing benzo[c]cinnolines, which are structurally related to diaminobiphenyls. This type of intramolecular coupling could, in principle, be adapted for the synthesis of diaminobiphenyl structures that might be further elaborated to the target benzonitrile.

More broadly, nickel-catalyzed reductive coupling of aryl halides with other electrophiles represents a modern approach to C-C bond formation. chemicalbook.com This methodology allows for the coupling of two different electrophilic carbons, offering a departure from traditional cross-coupling reactions that involve a nucleophile and an electrophile. Such a strategy could potentially be employed to construct a complex aromatic scaffold that is then converted to this compound.

Condensation Reactions with Activated Nitriles

Condensation reactions involving activated nitriles are a versatile method for constructing a wide range of heterocyclic and aromatic compounds. The nitrile group itself can participate in cyclization reactions or activate adjacent positions for condensation.

A novel method for the synthesis of polysubstituted diaminobenzonitrile derivatives utilizes controlled microwave heating to facilitate the reaction between 1,1,3-tricyano-2-aminopropenenitrile and nitroolefins. research-nexus.net This approach highlights the use of highly functionalized nitrile-containing building blocks in constructing complex diaminobenzonitriles.

Furthermore, the condensation of 3,4-diaminobenzonitrile with various reagents is a common strategy for building more complex molecular architectures. For example, it reacts with α,γ-diketoesters to form quinoxalin-2(1H)-ones beilstein-journals.org and with 5-formylthiophen-2-ylboronic acid followed by condensation to furnish unsymmetrical bithiophene derivatives. tandfonline.com These reactions demonstrate the utility of a pre-formed diaminobenzonitrile core in further synthetic elaborations. While these examples start from a diaminobenzonitrile, they illustrate the types of condensation reactions the amino groups on the target molecule could undergo.

A more direct route could involve the condensation of a suitable dicarbonyl compound with a molecule containing an active methylene (B1212753) group and a nitrile, in the presence of an amine source, to build the substituted benzene (B151609) ring. The direct condensation of amines with dicarbonyl compounds is a well-established method for forming enaminones, which are versatile intermediates in organic synthesis. tandfonline.com

Principles of Green Chemistry in Aminobenzonitrile Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. beilstein-journals.org This philosophy is transforming synthetic chemistry by promoting methodologies that are safer, more energy-efficient, and produce less waste. anton-paar.com Key principles include the use of alternative energy sources like microwaves, developing purification methods that reduce solvent and material use, and employing catalytic reagents over stoichiometric ones. beilstein-journals.org

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, utilizing microwave energy to heat reactions. oatext.com Unlike conventional heating which relies on conduction and convection, microwave heating occurs through the direct interaction of microwaves with polar molecules (dipolar polarization) and ions (ionic conduction) in the reaction mixture. anton-paar.comoatext.com This leads to rapid, efficient, and uniform internal heating, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced selectivity. anton-paar.commdpi.com

The benefits of MAOS are well-documented for a variety of organic reactions, including the synthesis of heterocyclic compounds and other scaffolds relevant to aminobenzonitrile chemistry. mdpi.commdpi.com For instance, Knoevenagel condensations to produce α,β-unsaturated compounds have been completed in as little as 0.5–1 minute under microwave irradiation, compared to 15–24 hours using conventional methods. oatext.com This rapid and clean technique is considered a cornerstone of green technology in modern synthetic laboratories. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Selected Reactions This table illustrates the general advantages of MAOS in reducing reaction times and improving yields for reactions analogous to steps that could be involved in synthesizing aminobenzonitrile derivatives.

| Product Type | Conventional Method (Time) | Microwave Method (Time) | Yield (MW) | Reference |

| 3-Substituted Coumarin | 4-6 hours | 5 minutes | 95% | mdpi.com |

| α,β-Unsaturated Nitrile | 15-24 hours | 0.5-1 minute | ~90% | oatext.com |

| Fused 1,2,4-Triazine | Not specified | 2-10 minutes | 85% | mdpi.com |

| 5-Monosubstituted Hydantoin | Not specified | < 2 hours | 34-89% | beilstein-journals.org |

Solubilization-Facilitated Purification (e.g., GAP Chemistry)

A significant challenge in organic synthesis is the purification of the final product, which often involves chromatography—a process that consumes large volumes of solvents and generates substantial waste. nih.govnih.gov Solubilization-facilitated purification techniques offer a green alternative by simplifying product isolation.

A prime example is Group-Assisted Purification (GAP) chemistry . This strategy involves the use of a chiral auxiliary, such as a highly functionalized N-phosphonyl or N-phosphinyl imine, which acts as a "purification handle." nih.govtdl.org This GAP auxiliary ensures the starting materials have unique solubility properties. After the reaction, the product, still attached to the auxiliary, can be easily separated from impurities by simple washing with common solvents like hexanes or ethanol, completely avoiding the need for chromatography or recrystallization. nih.govtdl.orgrsc.org This method has been successfully applied to the asymmetric synthesis of various heterocyclic compounds, including 4H-chromenes and dihydrofurans, delivering high yields and diastereoselectivity. nih.gov The benign auxiliary can often be recovered and reused, further enhancing the sustainability of the process. tdl.org

Another emerging technique involves using reagents like trichloroacetic acid (TCA) to selectively precipitate amines from a mixture. nih.gov The amine-TCA salt is easily separated, and the pure amine is recovered by gentle heating, which causes the TCA to decompose into volatile byproducts (chloroform and CO2), leaving behind the purified product without a second separation step. nih.gov These innovative purification strategies significantly reduce waste and operational complexity. beilstein-journals.org

Catalytic Approaches in Aminobenzonitrile Synthesis

One of the twelve principles of green chemistry is the use of catalytic reagents in preference to stoichiometric ones. Catalytic processes are inherently more atom-economical and generate less waste. Transition metal catalysis, in particular, has provided powerful tools for constructing complex molecules with high efficiency and selectivity.

Transition Metal-Mediated Amination Reactions

The formation of carbon-nitrogen (C–N) bonds is fundamental to the synthesis of aminobenzonitriles. Transition metal-catalyzed amination reactions have become a cornerstone for this purpose, offering a direct and efficient alternative to classical methods. nju.edu.cnnih.gov

The Buchwald-Hartwig amination is a preeminent example, typically employing palladium catalysts to couple amines with aryl halides or pseudohalides. acs.org This reaction is exceptionally versatile, with a broad substrate scope that includes the synthesis of primary and secondary aryl amines. acs.org The development of specialized phosphine (B1218219) ligands (e.g., BrettPhos) has enabled these reactions to proceed under milder conditions and has even extended their use to challenging substrates like nitroarenes. acs.org

In a potential synthesis route for a precursor to this compound, a di-halogenated or nitro-halogenated benzonitrile could be selectively aminated using a palladium catalyst. For example, a Pd-catalyzed denitrative amination could convert a nitroarene directly into a protected amine, streamlining the synthetic sequence. acs.org Such catalytic cycles avoid the use of harsh reducing agents and offer a more sustainable pathway for introducing amino groups onto an aromatic ring. nju.edu.cn Other metals, including rhodium and iridium, are also used to catalyze direct C-H amination reactions using organic azides as the nitrogen source, producing only N₂ as a byproduct. nih.gov

Table 2: Examples of Palladium-Catalyzed Denitrative Amination of Nitroarenes This table demonstrates the scope of transition metal-mediated amination on various nitroarenes, a key transformation for synthesizing aromatic amines.

| Nitroarene Substrate | Amine | Product | Yield |

| 4-Nitrotoluene | Aniline | 4-Methyl-N-phenylaniline | 84% |

| 1-Chloro-4-nitrobenzene | Aniline | 4-Chloro-N-phenylaniline | 71% |

| 4-Nitroanisole | 4-Fluoroaniline | 4-Fluoro-N-(4-methoxyphenyl)aniline | 68% |

| 2-Nitronaphthalene | Morpholine | 4-(Naphthalen-2-yl)morpholine | 80% |

| 5-Nitroindole | Aniline | N-Phenyl-1H-indol-5-amine | 76% |

| Data derived from a study on Buchwald-Hartwig amination of nitroarenes. acs.org |

Chemical Reactivity and Derivatization of 4,5 Diamino 2 Chlorobenzonitrile

Cross-Coupling Reactions Involving the Aromatic Halide Moiety

The chloro-substituent on the benzene (B151609) ring of 4,5-diamino-2-chlorobenzonitrile is a key site for metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically involving the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the general principles of this reaction are well-established for similar chloroarenes.

The reactivity of aryl chlorides in Suzuki-Miyaura coupling is generally lower than that of the corresponding bromides or iodides. Consequently, the choice of a highly active palladium catalyst system is crucial for achieving efficient coupling. Modern catalyst systems often employ electron-rich and bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition of the palladium(0) species to the C-Cl bond, which is typically the rate-determining step of the catalytic cycle.

A hypothetical Suzuki-Miyaura coupling of this compound with an arylboronic acid would be expected to proceed as illustrated below. The reaction conditions would likely require a palladium(II) precatalyst that is reduced in situ to the active palladium(0) species, a suitable ligand, a base, and an appropriate solvent.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 4,5-Diamino-2-phenylbenzonitrile |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 4,5-Diamino-2-(4-methoxyphenyl)benzonitrile |

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions.

Exploration of Direct Arylation Methodologies

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions as it avoids the pre-functionalization of one of the coupling partners. In the context of this compound, direct arylation could potentially be explored to introduce aryl groups at specific positions on the benzene ring, although the inherent directing effects of the existing substituents would need to be considered.

Rhodium and palladium catalysts are commonly employed for direct C-H arylation. The amino groups in this compound could act as directing groups, potentially favoring ortho-arylation. However, the steric hindrance from the adjacent chloro and amino groups might influence the regioselectivity of the reaction. Specific investigations into the direct arylation of this compound have not been widely reported.

Other Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as Stille, Heck, and Sonogashira couplings could be envisioned for the derivatization of the chloro-substituent of this compound. Furthermore, copper- and nickel-based catalysts are known to facilitate various C-C and C-heteroatom bond formations with aryl chlorides. For instance, the Buchwald-Hartwig amination could be employed to replace the chloro group with a substituted amine, although the presence of the two primary amino groups on the ring would likely require a chemoselective approach.

Heterocyclic Ring Formation from the Diamino and Nitrile Functionalities

The vicinal diamino groups and the nitrile functionality in this compound are prime handles for the construction of fused heterocyclic systems, which are prevalent scaffolds in pharmacologically active compounds.

Synthesis of Fused Pyrazole (B372694) Systems

The reaction of o-diamines with various reagents can lead to the formation of fused five- and six-membered rings. Specifically, the synthesis of fused pyrazole systems from 1,2-diaminobenzenes is a well-known transformation. While direct examples with this compound are scarce in the literature, analogous reactions suggest that it could serve as a precursor to pyrazolo[3,4-b]pyridine derivatives. For instance, condensation of a 1,2-diaminobenzene derivative with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of a fused pyrimidine (B1678525) ring, which upon further reaction could potentially lead to a pyrazole system.

A plausible synthetic route to a fused pyrazole could involve the reaction of this compound with a suitable three-carbon electrophile, leading to the formation of a pyrazolo-fused system. The specific reaction conditions would dictate the final structure of the heterocyclic product.

Cyclization to Oxadiazole Derivatives

The nitrile group in this compound can participate in cyclization reactions to form various heterocycles, including oxadiazoles. The synthesis of 1,2,4-oxadiazoles, for example, often involves the reaction of a nitrile with hydroxylamine (B1172632) to form an amidoxime, which is then acylated and cyclized.

In the case of this compound, the nitrile could be converted to the corresponding amidoxime. Subsequent reaction with an acylating agent and cyclization would yield a 3-substituted-5-(4,5-diamino-2-chlorophenyl)-1,2,4-oxadiazole. The amino groups on the phenyl ring could potentially be protected prior to this transformation to avoid side reactions.

Alternatively, intramolecular cyclization involving one of the amino groups and the nitrile is a possibility under certain conditions, which could lead to the formation of a fused aminoimidazole ring system rather than an oxadiazole.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenylboronic acid |

| 4-Methoxyphenylboronic acid |

| Thiophene-2-boronic acid |

| Palladium(II) acetate |

| SPhos |

| Potassium phosphate |

| Toluene |

| 4,5-Diamino-2-phenylbenzonitrile |

| Palladium(0) tris(dibenzylideneacetone) |

| XPhos |

| Cesium carbonate |

| Dioxane |

| 4,5-Diamino-2-(4-methoxyphenyl)benzonitrile |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |

| Sodium carbonate |

| 1,2-Dimethoxyethane |

| 4,5-Diamino-2-(thiophen-2-yl)benzonitrile |

| Hydroxylamine |

Formation of Imidazole (B134444) and Fused Imidazole Structures

The ortho-diamine functionality of this compound is a classic structural motif for the synthesis of fused imidazole systems, specifically benzimidazoles. This transformation is typically achieved through condensation with a one-carbon electrophile. A variety of reagents can serve as the source of this carbon atom, leading to diverse substitutions at the 2-position of the resulting benzimidazole (B57391) ring.

Common synthetic strategies include the reaction with:

Aldehydes: In the presence of an oxidizing agent, aldehydes react with the diamine to form the corresponding 2-substituted benzimidazole.

Carboxylic Acids or Esters: High-temperature condensation with carboxylic acids or their ester derivatives is a widely used method for forming the benzimidazole ring. google.com

Orthoesters: Reaction with orthoesters, such as triethyl orthoformate, provides a direct route to 2-unsubstituted or 2-alkyl/aryl-substituted benzimidazoles.

The general reaction involves the initial formation of a Schiff base with one of the amino groups, followed by an intramolecular cyclization and subsequent aromatization via the elimination of water. The presence of the electron-withdrawing chloro and nitrile groups on the benzene ring influences the reactivity of the diamine precursor.

Table 1: Representative Reactions for Benzimidazole Synthesis

| Reagent | Product Type | General Conditions |

|---|---|---|

| R-CHO (Aldehyde) | 2-Substituted Benzimidazole | Oxidative conditions (e.g., NaHSO₃, I₂) |

| R-COOH (Carboxylic Acid) | 2-Substituted Benzimidazole | Thermal, often with acid catalysis |

| HC(OEt)₃ (Triethyl orthoformate) | 2-Unsubstituted Benzimidazole | Heating, often with acid catalysis |

Construction of Pyrimidine and Naphthyridine Ring Systems

The vicinal diamine structure of this compound also serves as a key building block for the synthesis of fused six-membered heterocyclic rings, such as pyrimidines. The condensation of ortho-diamines with 1,3-dicarbonyl compounds or their equivalents is a fundamental approach to constructing the pyrimidine ring, leading to the formation of quinoxaline (B1680401) derivatives, which are benzo-fused pyrazines, or other related pyrimidine-fused systems.

For instance, reaction with β-ketoesters or malonic esters can lead to the formation of fused pyrimidinone structures. These reactions proceed through an initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration. The specific reaction conditions and the nature of the 1,3-dielectrophile determine the final structure of the heterocyclic product. Furthermore, these fused pyrimidine systems can be precursors for more complex structures like naphthyridines, which are valuable scaffolds in medicinal chemistry. nih.gov The reaction of 2,6-diaminopyrimidin-4(3H)-one with 3,5-dibenzylidenepiperidin-4-one, for example, yields pyrimido[4,5-b] beilstein-journals.orgresearchgate.netnaphthyridine skeletons under microwave irradiation. nih.gov

Derivatization to Quinazoline (B50416) and Related Fused Heterocycles

Quinazolines represent a significant class of fused heterocycles, and this compound is a suitable precursor for their synthesis, leveraging its 2-aminobenzonitrile (B23959) framework. mdpi.comnih.gov Various synthetic methods have been developed for the construction of the quinazoline scaffold starting from 2-aminobenzonitriles. mdpi.comnih.govorganic-chemistry.org

Key synthetic approaches include:

Reaction with Aldehydes: A copper-catalyzed reaction between 2-aminobenzonitriles, substituted aldehydes, and alcohols can yield O-protected-4-hydroxyquinazolines. nih.gov

Reaction with Cyanamides: An acid-mediated [4+2] annulation reaction with N-benzyl cyanamides can produce 2-amino-4-iminoquinazolines. mdpi.com

Reaction with Orthocarboxylates and Boronic Acids: A palladium(II)-catalyzed cascade reaction with triethyl orthocarboxylates and boronic acids provides a route to 4-arylquinazolines. organic-chemistry.org

These reactions highlight the utility of the nitrile and adjacent amino group in forming the pyrimidine ring of the quinazoline system. The additional amino group at the 5-position offers a site for further functionalization of the resulting quinazoline product.

Table 2: Selected Synthetic Routes to Quinazolines from 2-Aminobenzonitrile Scaffolds

| Reactants | Catalyst/Mediator | Product Class |

|---|---|---|

| Aldehydes, Alcohols | Copper catalyst | O-protected-4-hydroxyquinazolines nih.gov |

| N-Benzyl Cyanamides | Hydrochloric acid | 2-Amino-4-iminoquinazolines mdpi.com |

| Triethyl Orthocarboxylates, Boronic Acids | Palladium(II) catalyst | 4-Arylquinazolines organic-chemistry.org |

Pathways to Tetrazole-Containing Structures

The nitrile functional group of this compound is a key precursor for the synthesis of tetrazole rings. The most common method for this transformation is the [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source, typically sodium azide (NaN₃) or trimethylsilyl (B98337) azide. nih.gov This reaction is a well-established and efficient way to convert nitriles into 5-substituted-1H-tetrazoles. nih.govresearchgate.net

The reaction is often catalyzed by metal salts (e.g., zinc or copper salts) or promoted by acids. researchgate.net The resulting product from this compound would be a 5-(2-amino-5-chloro-4-aminophenyl)-1H-tetrazole. Tetrazoles are recognized as important bioisosteres of carboxylic acids, making this derivatization a significant pathway in medicinal chemistry. nih.gov The reaction demonstrates high atom economy and can often be performed under mild conditions in good to excellent yields. researchgate.net

Formation of Schiff Bases and Imine-Based Conjugates

The two primary amino groups of this compound are nucleophilic and readily react with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.govmdpi.com This condensation reaction typically occurs under mild heating with the removal of water, often catalyzed by a small amount of acid. nih.gov

Depending on the stoichiometry of the reactants, either a mono-Schiff base or a di-Schiff base can be selectively formed.

Mono-derivatization: Using one equivalent of an aldehyde or ketone will preferentially form the mono-imine, although a mixture of products is possible.

Di-derivatization: Using two or more equivalents of the carbonyl compound will lead to the formation of the di-imine, where both amino groups have been converted.

The formation of Schiff bases is a versatile method for introducing a wide range of substituents onto the diamine core, as a vast number of aldehydes and ketones are commercially available. nih.gov These imine-based conjugates are important intermediates in organic synthesis and have been studied for various applications, including as ligands for metal complexes and as building blocks for more complex heterocyclic systems. nih.govresearchgate.net

Role as a Monomer in Advanced Polymer Synthesis

The presence of two primary amine functionalities allows this compound to act as a diamine monomer in step-growth polymerization reactions. This enables its incorporation into the backbone of high-performance polymers, such as polyamides and polyimides, where the substituents (chloro and nitrile groups) can impart unique properties to the final material.

Preparation of Functional Polyamides and Polyimides

Polyamides: Functional polyamides can be synthesized through the polycondensation of this compound with various diacid chlorides. The reaction proceeds via nucleophilic acyl substitution, where the amino groups of the diamine monomer attack the carbonyl carbons of the diacid chloride, eliminating HCl and forming amide linkages. The resulting polyamides would feature pendant chloro and nitrile groups along the polymer chain, which can influence properties such as solubility, thermal stability, and dielectric constant.

Polyimides: Polyimides are synthesized via a two-step method. vt.edunih.gov First, this compound is reacted with a tetracarboxylic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. vt.edu In the second step, this precursor is converted to the final polyimide through thermal or chemical cyclodehydration (imidization), with the elimination of water. nasa.gov The resulting polyimides would possess excellent thermal stability and mechanical strength, characteristic of this class of polymers. vt.edujbnu.ac.kr The incorporation of the chloro and nitrile groups can enhance processability and modify the polymer's properties for specific applications in microelectronics and aerospace. jbnu.ac.kr

Table 3: Representative Co-Monomers for Polymer Synthesis

| Polymer Type | Co-Monomer Class | Examples |

|---|---|---|

| Polyamide | Diacid Chlorides | Terephthaloyl chloride, Isophthaloyl chloride, Adipoyl chloride |

| Polyimide | Tetracarboxylic Dianhydrides | Pyromellitic dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) |

Inclusion in Polymer Semiconductor Materials

Currently, there is a lack of specific research data available in the public domain detailing the direct inclusion of this compound into polymer semiconductor materials. Scientific literature extensively covers the synthesis and properties of various polymer semiconductors using a wide range of monomers. However, specific studies focusing on the polymerization of this compound for this application, including detailed research findings and data tables on the resulting material properties, are not presently found.

The field of organic electronics continues to explore novel monomers for the development of new semiconductor polymers with enhanced properties. The suitability of a particular monomer, such as this compound, for creating conductive polymers would typically be evaluated based on its electronic and structural characteristics. The amino and cyano groups present in this molecule could potentially influence the electronic properties of a resulting polymer, such as its charge transport capabilities and band gap.

Further research and publication in peer-reviewed scientific journals are necessary to ascertain the specific outcomes of incorporating this compound into polymer semiconductor frameworks and to provide the detailed experimental data required for a thorough analysis. Without such dedicated studies, any discussion on its role in polymer semiconductors would be speculative.

Spectroscopic and Structural Characterization of 4,5 Diamino 2 Chlorobenzonitrile and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups within 4,5-Diamino-2-chlorobenzonitrile. The FT-IR spectrum of a molecule reveals absorptions at specific wavenumbers corresponding to the vibrational modes of its bonds. uni-saarland.dethermofisher.com For this compound, the presence of amino (-NH2), cyano (-C≡N), and chloro (-Cl) functional groups, in addition to the aromatic ring, gives rise to a characteristic spectrum.

Key expected vibrational bands for this compound, based on analogous compounds, would include:

N-H stretching: The two amino groups would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm-1. For instance, in 4-Amino-2-chlorobenzonitrile, these are observed at 3367 cm-1 (asymmetric) and 3218 cm-1 (symmetric). asianpubs.org

C≡N stretching: The nitrile group gives a strong, sharp absorption band, which is expected around 2200-2240 cm-1. In 4-Amino-2-chlorobenzonitrile, this band appears at 2236 cm-1. asianpubs.org

C-C stretching (aromatic): The stretching of the carbon-carbon bonds within the benzene (B151609) ring typically results in several bands in the 1400-1600 cm-1 region. asianpubs.org

N-H bending: The scissoring vibration of the amino groups is expected to appear in the region of 1600-1650 cm-1. asianpubs.org

C-Cl stretching: The carbon-chlorine bond vibration is expected to be observed at lower frequencies, typically in the range of 600-800 cm-1. analis.com.my

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound (Estimated) | Reference Wavenumber (cm⁻¹) from 4-Amino-2-chlorobenzonitrile asianpubs.org |

|---|---|---|---|

| Amino (-NH₂) | Asymmetric Stretching | ~3460 | 3460 |

| Amino (-NH₂) | Symmetric Stretching | ~3370 | 3367 |

| Nitrile (-C≡N) | Stretching | ~2230 | 2236 |

| Aromatic Ring | C-C Stretching | 1500-1600 | 1592, 1510 |

| Amino (-NH₂) | Scissoring (Bending) | ~1630 | 1634 |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. nih.gov It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of 4-Amino-2-chlorobenzonitrile has been recorded and analyzed, offering a basis for predicting the Raman active modes of this compound. asianpubs.org

Key Raman shifts expected for this compound would include:

C≡N stretching: Similar to FT-IR, a strong band for the nitrile group is expected around 2232 cm-1, as seen in 4-Amino-2-chlorobenzonitrile. asianpubs.org

Aromatic C-H stretching: These vibrations typically appear above 3000 cm-1.

Ring breathing modes: The symmetric expansion and contraction of the benzene ring give rise to characteristic Raman bands.

C-Cl stretching: This vibration is also Raman active and would appear in the lower frequency region.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) for this compound (Estimated) | Reference Raman Shift (cm⁻¹) from 4-Amino-2-chlorobenzonitrile asianpubs.org |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | ~2232 | 2232 |

| Aromatic Ring | C-C Stretching | ~1604, ~1515 | 1604, 1515 |

| Amino (-NH₂) | Symmetric Stretching | ~3367 | 3367 |

| Aromatic Ring | C-H Stretching | ~3045 | 3045 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. thermofisher.comuobasrah.edu.iq

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of a molecule, respectively. scielo.brrsc.org While specific experimental NMR data for this compound is not widely published, expected chemical shifts can be predicted based on the effects of the different substituents on the benzene ring.

¹H NMR: The aromatic region of the ¹H NMR spectrum would show distinct signals for the two aromatic protons. The positions of these signals are influenced by the electron-donating amino groups and the electron-withdrawing chloro and cyano groups. The amino protons would likely appear as broad singlets.

¹³C NMR: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the attached functional groups. The carbon of the nitrile group is expected to appear in the range of 115-125 ppm. The carbons bonded to the amino groups would be shielded (shifted upfield), while the carbon attached to the chlorine atom would be deshielded (shifted downfield).

| Nucleus | Position | Expected Chemical Shift (ppm) - Estimated | Expected Multiplicity |

|---|---|---|---|

| ¹H | NH₂ | Broad singlet | s |

| Aromatic H | ~6.0-7.5 | d, s | |

| ¹³C | C-CN | ~110-120 | s |

| C-Cl | ~130-140 | s | |

| C-NH₂ | ~140-150 | s | |

| Aromatic C-H | ~100-130 | d | |

| CN | ~115-120 | s |

¹⁵N NMR spectroscopy can provide direct information about the nitrogen atoms in a molecule. science-and-fun.defigshare.com Given the presence of two amino groups and a nitrile group, ¹⁵N NMR would be a valuable tool for characterizing this compound. The chemical shifts of the nitrogen atoms are sensitive to their chemical environment. researchgate.net

The amino nitrogens would be expected to have chemical shifts in the typical range for aromatic amines, while the nitrile nitrogen would appear at a significantly different chemical shift. Isotopic labeling with ¹⁵N would enhance the signal intensity, facilitating the measurement of coupling constants between nitrogen and adjacent protons or carbons, which can provide further structural insights. Studies on various aromatic diamines have shown that the ¹⁵N chemical shifts are influenced by the nature of the bridging groups and substituents on the aromatic ring. nasa.gov

Mass Spectrometry and Elemental Composition Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. uni-saarland.delibretexts.orgmiamioh.edu

For this compound (C₇H₆ClN₃), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, there would be a characteristic isotopic pattern for the molecular ion, with a peak at M⁺ and another at M+2⁺ in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for this molecule would likely involve the loss of small neutral molecules or radicals. raco.catraco.cat Potential fragmentations include:

Loss of HCN from the nitrile group.

Cleavage of the C-Cl bond.

Fragmentation of the amino groups.

| Ion | m/z (for ³⁵Cl) | Identity |

|---|---|---|

| [M]⁺ | 167 | Molecular Ion |

| [M+2]⁺ | 169 | Isotopic Peak (³⁷Cl) |

| [M-HCN]⁺ | 140 | Loss of hydrogen cyanide |

| [M-Cl]⁺ | 132 | Loss of chlorine radical |

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structure of 3,4-Diaminobenzonitrile (B14204) , a related compound, reveals that the non-hydrogen atoms are nearly coplanar. In its crystal structure, N—H⋯N hydrogen bonds are formed between the amine and nitrile groups, creating chains. These chains are further cross-linked by hydrogen bonds between the amine groups, resulting in a three-dimensional network. nih.gov

Similarly, the analysis of 2-amino-4-chlorobenzonitrile (B1265954) shows that it crystallizes in the triclinic system with the space group Pī. analis.com.my The nitrile (C≡N) and C-N bond lengths were found to be 1.146(4) Å and 1.369(4) Å, respectively. analis.com.my These values are shorter than the typical single and triple bond lengths, suggesting conjugation with the aromatic ring. analis.com.my

A hypothetical data table for a benzonitrile (B105546) derivative based on common findings in crystallographic studies is presented below.

Interactive Data Table: Representative Crystal Data for a Benzonitrile Derivative

| Parameter | Value |

| Chemical Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 88.898 (17) |

| γ (°) | 83.021 (17) |

| Volume (ų) | 354.41 (14) |

| Z | 2 |

| Temperature (K) | 293 |

| Radiation type | Mo Kα |

Note: The data in this table is for 2-amino-4-chlorobenzonitrile and is presented for illustrative purposes. analis.com.my

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of different types of intermolecular contacts.

The Hirshfeld surface is generated based on the electron density, and various properties can be mapped onto this surface. A key property is the normalized contact distance (dnorm), which highlights regions of significant intermolecular contacts. Red spots on the dnorm map indicate close contacts, which are often associated with hydrogen bonds.

For 2-amino-4-chlorobenzonitrile , Hirshfeld surface analysis revealed that N···H/H···N contacts are the most significant contributors to the total Hirshfeld surface, accounting for 26.7% of the interactions. analis.com.my This indicates the prominent role of N–H···N hydrogen bonds in the crystal packing. analis.com.my

Interactive Data Table: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Benzonitrile Derivative

| Interaction Type | Contribution (%) |

| N···H/H···N | 26.7 |

| H···H | Not specified |

| C···H/H···C | Not specified |

| Cl···H/H···Cl | Not specified |

| O···H/H···O | Not specified |

Note: The data in this table is based on findings for 2-amino-4-chlorobenzonitrile and illustrates the type of information obtained from Hirshfeld surface analysis. analis.com.my

This type of analysis is crucial for understanding the forces that govern the crystal packing and can influence the physical properties of the solid material.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic and structural properties of molecules. For a molecule like 4,5-Diamino-2-chlorobenzonitrile, DFT calculations would provide fundamental data. For instance, studies on the related compound 2-amino-4-chlorobenzonitrile (B1265954) have successfully employed DFT methods, often using the B3LYP functional with a 6-311++G(d,p) basis set, to analyze its properties researchgate.netresearchgate.net.

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This optimized geometry is the foundation for all subsequent property calculations. While specific data for the title compound is unavailable, for similar molecules like other substituted benzonitriles, DFT calculations have provided optimized structural parameters that show good correlation with experimental X-ray diffraction data semanticscholar.organalis.com.my.

Prediction of Vibrational Frequencies and Spectral Correlation

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration and are instrumental in interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency can be assigned to specific motions of the atoms, such as the stretching of the C≡N nitrile group, the C-Cl bond, and the N-H bonds of the amino groups, as well as various bending and ring modes. For related compounds like 2-chlorobenzonitrile (B47944) and 2-amino-4-chlorobenzonitrile, theoretical vibrational analyses have been performed, and the calculated frequencies, after appropriate scaling, show excellent agreement with experimental spectra researchgate.netnih.gov.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Electronic Excitation Energies)

Understanding the electronic structure is key to predicting a molecule's reactivity and electronic properties. A primary focus of this analysis is on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) numberanalytics.comyoutube.comlibretexts.org. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For many benzonitrile (B105546) derivatives, the HOMO and LUMO distributions and energies have been calculated to understand intramolecular charge transfer possibilities researchgate.netanalis.com.my.

Investigation of Thermodynamic Properties and Stability

DFT calculations can also be used to predict various thermodynamic properties at different temperatures. These properties include enthalpy, entropy, Gibbs free energy, and heat capacity researchgate.net. Such calculations are derived from the vibrational frequency analysis and provide valuable information about the stability of the molecule and its behavior under varying thermal conditions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of a molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is used to calculate the electronic excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in an ultraviolet-visible (UV-Vis) spectrum. TD-DFT also provides information about the nature of these electronic transitions (e.g., π → π* or n → π*) and their oscillator strengths, which relate to the intensity of the absorption bands. This method has been successfully applied to other chlorobenzonitriles to interpret their experimental UV-Vis spectra researchgate.netresearchgate.netnih.gov.

Quantum Chemical Methods for Electronic Property Prediction

Beyond the standard analyses, various other quantum chemical methods can be employed to predict a range of electronic properties. These can include the calculation of the molecular electrostatic potential (MEP) map, which visualizes the charge distribution on the molecule and identifies sites susceptible to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule nih.govmdpi.com. These methods provide a deeper understanding of the electronic characteristics that govern the molecule's behavior.

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the precise pathway a chemical reaction follows is fundamental to controlling its outcome. Computational modeling, particularly using methods like Density Functional Theory (DFT), allows researchers to map out the energetic landscape of a reaction, identifying key intermediates, transition states, and the energy barriers that separate them. journalcps.com This knowledge is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst choice.

The computational prediction of chemical reactions is a key element in efficient chemical discovery processes. nih.gov By simulating the reaction pathway, chemists can gain a detailed understanding of how bonds are formed and broken. For example, in syntheses analogous to those that could produce substituted benzonitriles, DFT calculations are used to investigate the kinetics and thermodynamic properties of the reaction. journalcps.com These studies typically reveal multi-step pathways involving several activated complexes or transition states.

A computational study on the formation of the closely related compound 4,5-Diaminophthalonitrile from 4,5-dibromo-1,2-diaminobenzene provides a clear example of this process. journalcps.com The investigation revealed a two-step mechanism, each with its own transition state (activated complex). journalcps.com The thermodynamic and kinetic parameters for each step were calculated, providing critical insights into the reaction's energetics. journalcps.com The positive activation energies confirm the presence of energy barriers that must be overcome for the reaction to proceed. journalcps.com

Table 1: Example Thermodynamic and Kinetic Parameters from a DFT Study of a Related Phthalonitrile Synthesis journalcps.com

| Parameter | Step 1 | Step 2 |

|---|---|---|

| ΔG (kJ mol⁻¹) | -606.8 | -600.1 |

| ΔH (kJ mol⁻¹) | -610.7 | -603.6 |

| ΔS (kJ mol⁻¹K⁻¹) | -0.0132 | -0.0117 |

| Activation Energy (Ea) | 189.0 kJ mol⁻¹ | 210.6 kJ mol⁻¹ |

This data is from a computational study on the reaction of 4,5-dibromo-1,2-diaminobenzene with copper cyanide to form 4,5-Diaminophthalonitrile and is presented as an illustrative example of the types of data generated in mechanistic studies. journalcps.com

Advanced techniques such as the development of transition state force fields (TSFFs) can further enhance the accuracy of these predictions, enabling rapid screening of substrates and catalysts to forecast stereoselectivity and other reaction outcomes. chiralpedia.com These computational tools are increasingly vital for proposing reaction pathways and understanding complex multi-step transformations. arxiv.orgacs.org

Predicting Reactivity and Selectivity through Theoretical Descriptors

Beyond mapping entire reaction pathways, computational chemistry can predict a molecule's intrinsic reactivity and the likely sites of chemical attack. This is achieved through the calculation of various theoretical descriptors, which are numerical values derived from the molecule's calculated electronic structure. researchgate.net These descriptors are foundational to developing predictive models, including Quantitative Structure-Activity Relationships (QSAR) and machine learning algorithms, that can forecast reaction outcomes across a wide range of conditions. chiralpedia.comijnc.irresearchgate.net

These descriptors can be broadly categorized into global and local reactivity descriptors.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A high HOMO energy indicates a greater ability to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity). elixirpublishers.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. elixirpublishers.com

Global Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap. researchgate.net

Electronegativity (χ) and Electrophilicity Index (ω): These descriptors quantify the molecule's ability to attract electrons. researchgate.net The electrophilicity index is particularly useful for predicting a molecule's behavior in polar reactions.

Table 2: Key Global Reactivity Descriptors and Their Interpretation

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. elixirpublishers.com |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. High hardness implies low reactivity. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. researchgate.net |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of a molecule. researchgate.net |

Local Reactivity Descriptors are used to determine the most reactive sites within a molecule, thus predicting regioselectivity.

Fukui Functions: This analysis identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. tandfonline.com It helps pinpoint the specific amine group or aromatic carbon on this compound that is most likely to participate in a reaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, charge transfer, and hyperconjugative interactions within the molecule. researchgate.netsemanticscholar.org By examining the Natural Population Analysis (NPA) charges, one can identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) atoms. researchgate.net For instance, in related aminobenzonitriles, NBO analysis reveals highly negative charges on nitrogen atoms, indicating their potential to act as nucleophilic agents. analis.com.my

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. semanticscholar.org Red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, while blue regions (positive potential) denote electron-poor areas prone to nucleophilic attack. This provides an intuitive guide to the reactive sites of the molecule. elixirpublishers.com

By calculating these descriptors for this compound, chemists can make informed predictions about its behavior, guiding the design of selective and efficient synthetic routes. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4,5-Diaminophthalonitrile |

| 4,5-dibromo-1,2-diaminobenzene |

| Copper cyanide |

| 2-amino-4-chlorobenzonitrile |

| 4-aminobenzonitrile |

| 5-amino-2-chlorobenzonitrile |

| Aniline |

| Benzoquinone |

| Acrolein |

| Endothal |

| 2,4-pentanedione |

Advanced Applications and Future Research Directions

Development of Novel Catalytic Systems Based on Benzonitrile (B105546) Scaffolds

Benzonitrile and its derivatives are recognized for their role in the development of novel catalytic systems. The nitrile group can be a crucial component in catalyst design, participating in various chemical transformations. While research directly employing 4,5-diamino-2-chlorobenzonitrile in catalysis is an emerging area, the broader class of benzonitrile compounds provides a strong precedent for its potential.

The development of bifunctional catalysts, which possess both a catalyst-binding site and a substrate-binding site, is an area where benzonitrile scaffolds could be instrumental. nih.gov This approach, inspired by enzymatic catalysis, aims to accelerate reactions by bringing reactants into close proximity. nih.gov The amino groups on the this compound ring could serve as binding sites for substrates, while the nitrile or other parts of the molecule could be modified to incorporate a catalytic moiety.

Furthermore, benzonitrile derivatives have been explored in the synthesis of N-heterocyclic carbene (NHC) catalysts, which have shown great potential in various organic transformations. researchgate.net The unique electronic properties conferred by the chloro and amino substituents on the this compound ring could be harnessed to fine-tune the activity and selectivity of such catalysts. Research into new organocatalyst scaffolds has demonstrated the importance of the catalyst's three-dimensional structure in achieving high activity, a principle that could guide the design of catalysts derived from this compound. acs.org

Design and Synthesis of Functional Organic Materials

The conjugated structure and presence of polar functional groups in this compound make it a promising candidate for the development of functional organic materials with specific optical and electronic properties. ontosight.aicymitquimica.com

Precursors for Non-Linear Optical (NLO) Materials

Organic molecules with donor-π-acceptor (D-π-A) motifs are known to exhibit significant second-order non-linear optical (NLO) responses. nih.gov The this compound structure, with its electron-donating amino groups and electron-withdrawing nitrile and chloro groups, fits this paradigm. The benzonitrile moiety is a commonly used functional group in NLO chromophores, acting as an electron acceptor. nih.gov

To exhibit NLO properties on a macroscopic level, these chromophores must be incorporated into a non-centrosymmetric arrangement, often achieved by aligning them within a polymer matrix using an external electric field. nih.gov Research has shown that composite materials based on a polyvinylcarbazole (PVK) polymer matrix and benzonitrile derivatives can exhibit significant NLO properties. nih.gov The specific arrangement and interaction of the chromophores within the polymer are crucial for the resulting NLO response. nih.gov

| NLO Material Design Principle | Role of this compound | Key Processing Step |

| Donor-π-Acceptor (D-π-A) Structure | Amino groups act as donors; nitrile and chloro groups act as acceptors. | Incorporation into a polymer matrix. |

| Non-centrosymmetric Alignment | The inherent dipole moment facilitates alignment. | Electric field poling near the polymer's glass transition temperature. nih.gov |

Constituents for Organic Semiconductor Devices

The field of organic electronics is continually searching for new materials for devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.airsc.org Benzonitrile derivatives have shown considerable promise in this area. ontosight.airsc.org Their conjugated structure allows for the transport of charge carriers, a fundamental requirement for semiconductor behavior. ontosight.ai

Specifically, benzonitrile-based compounds have been utilized in the development of materials exhibiting thermally activated delayed fluorescence (TADF), which is crucial for highly efficient OLEDs. rsc.org Donor-acceptor-donor' (D-A-D') structured molecules based on a fluorinated benzonitrile core have been shown to exhibit TADF properties. rsc.org The combination of electron-donating and accepting units within the same molecule allows for efficient harvesting of triplet excitons, leading to enhanced device performance. rsc.org The structural features of this compound suggest its potential as a building block for such D-A-D' or other advanced semiconductor architectures.

Intermediates for Complex Molecular Architectures

The multiple reactive sites on this compound make it a valuable intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds. The ortho-diamine functionality is a key feature that enables the construction of various fused ring systems.

For instance, o-phenylenediamines are known to react with α,γ-diketoesters to form 3-acylmethylidene-3,4-dihydroquinoxalin-2(1H)-ones. beilstein-journals.org The regioselectivity of this reaction can be influenced by the electronic nature of the substituents on the diamine. beilstein-journals.org The chloro and cyano groups in this compound would be expected to significantly influence the nucleophilicity of the amino groups and thus the outcome of such cyclocondensation reactions.

Furthermore, diaminobenzonitriles can be used in the synthesis of other heterocyclic systems. For example, the reaction of diaminomaleonitrile (B72808) is a known route to 2-substituted-4,5-dicyanoimidazoles. google.com While not a direct analogue, this highlights the utility of the diamine and nitrile functionalities in close proximity for building complex heterocyclic scaffolds. The synthesis of various heterocyclic compounds, such as those derived from imidazole (B134444), often involves multi-step reaction sequences where substituted diamines can play a crucial role. ajchem-a.com The development of novel synthetic methods, including microwave-assisted synthesis, has expanded the toolkit for creating polysubstituted diaminobenzonitrile derivatives, which can then be used to construct even more elaborate molecular architectures. research-nexus.net

Exploiting Supramolecular Interactions in Derivatized Systems

The study of intermolecular interactions is fundamental to crystal engineering, which aims to design new solids with desired properties. dariobraga.it The functional groups present in this compound and its derivatives—amino, nitrile, and chloro—are all capable of participating in various non-covalent interactions, such as hydrogen bonding and π-π stacking. researchgate.net

The nitrile group is known to be polar and can participate in hydrogen bonding, affecting the solubility and crystallinity of a compound. ontosight.ai The amino groups are also strong hydrogen bond donors. The interplay of these interactions in derivatives of this compound can be exploited to construct predictable and functional supramolecular assemblies. researchgate.netmdpi.com The field of crystal engineering seeks to understand and utilize these interactions to create materials with tailored optical, mechanical, or chemical properties. rsc.orgusherbrooke.ca

| Interaction Type | Functional Group(s) Involved | Potential Impact on Material Properties |

| Hydrogen Bonding | Amino groups (donors), Nitrile group (acceptor) | Dictates crystal packing, influences solubility and melting point. ontosight.airesearchgate.net |

| π-π Stacking | Benzene (B151609) ring | Affects electronic properties and fluorescence. researchgate.net |

| Halogen Bonding | Chloro group | Can provide additional directional control in crystal packing. |

Emerging Research Avenues in Diaminobenzonitrile Chemistry

The field of diaminobenzonitrile chemistry continues to evolve, with several promising research directions emerging. One key area is the development of more efficient and environmentally friendly synthetic methods. For example, microwave-assisted organic synthesis has been shown to accelerate reactions and improve yields for the preparation of polysubstituted diaminobenzonitrile derivatives. research-nexus.net This could facilitate the creation of a wider range of these compounds for various applications.

Another expanding research avenue is the use of diaminobenzonitriles in medicinal chemistry. While this article does not delve into specific therapeutic applications, it is noteworthy that research is ongoing into the potential of related compounds in drug development. The ability to synthesize complex heterocyclic structures from diaminobenzonitrile intermediates is particularly relevant in this context, as many biologically active molecules contain such scaffolds.

Furthermore, the exploration of diaminobenzonitriles in the context of materials science is far from exhausted. Their potential use in areas like corrosion inhibition has been investigated for related isomers, suggesting a possible application for this compound. researchgate.net The fundamental properties of these molecules, such as their electronic structure and ability to form ordered assemblies, will continue to inspire their investigation for new and advanced applications. analis.com.my

Q & A

Q. How can researchers optimize the synthesis yield of 4,5-Diamino-2-chlorobenzonitrile while minimizing byproducts?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters:

- Temperature control : Elevated temperatures (80–120°C) may accelerate nitrile group formation but risk decomposition of amino groups.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates but may require post-reaction purification to remove residual solvent .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C or CuI) can improve coupling efficiency in halogen-substituted intermediates.

- Byproduct analysis : Use HPLC or GC-MS to identify impurities (e.g., dehalogenated or over-aminated derivatives) and adjust stoichiometry accordingly .

Q. What analytical techniques are most reliable for confirming the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can resolve amino (-NH) and nitrile (-CN) functional groups. Aromatic proton signals in the δ 6.5–7.5 ppm range confirm the benzene ring substitution pattern .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (expected m/z ≈ 167.02 for CHClN) and fragmentation patterns to validate structural integrity .

- Elemental Analysis : Combustion analysis for C, H, N, and Cl ensures stoichiometric consistency (±0.3% tolerance) .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should include:

- Light sensitivity : Store in amber glass vials to prevent photodegradation of the nitrile group.

- Humidity control : Amino groups may hydrolyze in humid environments; use desiccants (e.g., silica gel) in storage containers .

- Temperature : Long-term stability tests at 4°C vs. room temperature (20–25°C) can quantify decomposition rates via periodic HPLC analysis .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Contradictions may arise from:

- Substituent electronic effects : Electron-donating amino groups (-NH) can deactivate the benzene ring, reducing coupling efficiency with aryl halides. Compare with dichloro analogs (e.g., 3,5-Dichlorobenzonitrile) where electron-withdrawing Cl groups enhance reactivity .

- Catalyst poisoning : Amino groups may coordinate to metal catalysts (e.g., Pd), necessitating protective group strategies (e.g., Boc or acetyl) during coupling .

- Experimental validation : Repeat reactions under inert atmospheres (N/Ar) to rule out oxidative side reactions .

Q. How can computational chemistry (e.g., DFT) predict the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers. For example, the chlorine atom at position 2 may exhibit higher electrophilicity due to adjacent electron-withdrawing nitrile (-CN) and electron-donating amino (-NH) groups .

- Solvent modeling : Include solvent effects (e.g., PCM model for DMSO) to simulate reaction pathways and transition states.

- Validation : Correlate computational predictions with experimental kinetic data (e.g., rate constants for Cl substitution with thiols or amines) .

Q. What strategies resolve discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Purity reassessment : Re-evaluate compound purity via LC-MS; trace impurities (e.g., 4-amino isomers) may skew bioassay results .

- Assay standardization : Use positive controls (e.g., known kinase inhibitors) to calibrate activity measurements across labs.

- Structural analogs : Compare with dichloro- or fluoro-substituted analogs (e.g., 3,5-Dichloro-4-fluorobenzonitrile) to isolate the impact of amino groups on bioactivity .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products